

Introduction: Understanding TBBPA's Role and Significance

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Compound of Interest

Compound Name: *Tetrabromobisphenol A*

CAS No.: 79-94-7

Cat. No.: B1683102

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Tetrabromobisphenol A (TBBPA) is a brominated flame retardant (BFR) of significant industrial importance.^{[1][2]} With an annual consumption in the thousands of tons, its primary function is to inhibit or delay combustion in a wide array of consumer and industrial products, including plastics, textiles, and electronic components like printed circuit boards.^{[1][3][4]} TBBPA's efficacy stems from its high bromine content, which, upon heating, interferes with the chemical reactions of fire propagation.^{[1][5]}

A critical distinction in the application of TBBPA is its use as either a reactive or an additive flame retardant.^{[4][6]} As a reactive BFR, TBBPA is chemically incorporated into the polymer backbone, for example, in epoxy and polycarbonate resins.^{[1][4][6]} This covalent bonding makes it an integral part of the material, reducing its potential to leach into the environment.^[6] Conversely, as an additive BFR, it is physically mixed with the polymer matrix (e.g., in ABS plastics), from which it can be more readily released over the product's lifespan.^{[4][6]} This guide will delve into the core physicochemical properties of TBBPA and its principal derivatives, providing a foundational understanding for researchers in environmental science, toxicology, and materials science.

Part 1: Core Physicochemical Properties of TBBPA

The environmental fate, bioavailability, and toxicological profile of TBBPA are governed by its fundamental physical and chemical properties. A summary of these key parameters is presented below.

Property	Value	Source(s)
IUPAC Name	4,4'-(Propane-2,2-diyl)bis(2,6-dibromophenol)	[1]
CAS Number	79-94-7	[1]
Molecular Formula	C ₁₅ H ₁₂ Br ₄ O ₂	[1]
Molar Mass	543.9 g/mol	[1][4]
Physical Form	White, crystalline solid/powder	[1][4]
Melting Point	178-181 °C	[1][4]
Boiling Point	~316 °C (Decomposes >200 °C)	[1][4]
Density	2.12 g/cm ³ (at 20 °C)	[1]
Vapor Pressure	1.88 x 10 ⁻⁵ to 4.68 x 10 ⁻⁸ mm Hg (at 25 °C)	[4][6]
Water Solubility	Insoluble (<4.15 mg/L)	[1][7]
Log K _{ow}	4.5 - 6.5 (pH dependent)	[4][6][7]
pK _a	pK _{a1} = 7.5, pK _{a2} = 8.5	[4][6]

Analysis of Core Properties

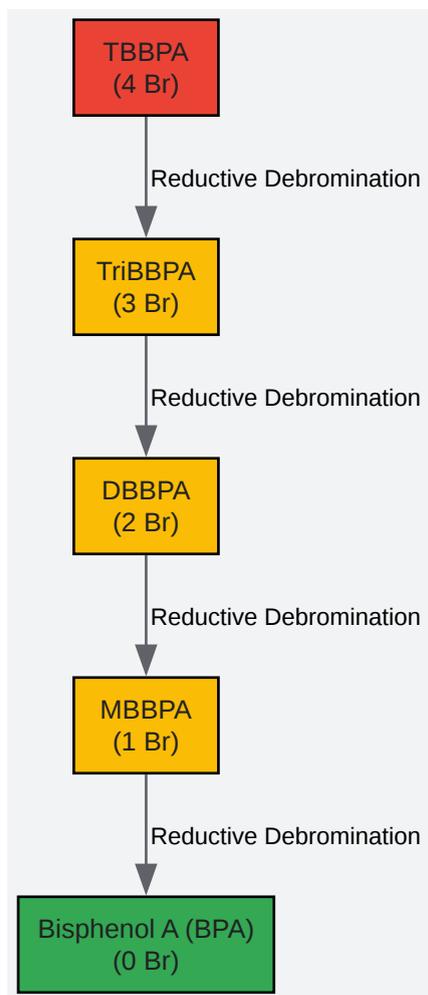
- Solubility and Lipophilicity (Log K_{ow}): TBBPA is practically insoluble in water but is soluble in organic solvents like ethanol and ether.[1][4] Its high octanol-water partition coefficient (Log K_{ow}) signifies strong lipophilicity, meaning it preferentially partitions into fatty tissues over aqueous environments.[7] This property is a key driver for its potential bioaccumulation in organisms. The Log K_{ow} is pH-dependent due to the presence of two ionizable phenolic hydroxyl groups.[4] At lower pH, the molecule is neutral and more hydrophobic, while at higher pH, it deprotonates, becoming more water-soluble.[4][8]
- Volatility (Vapor Pressure): TBBPA has a very low vapor pressure, indicating it is not highly volatile.[6][9] Despite this, its widespread use means it can still be detected in indoor air and dust, likely from volatilization from consumer products over long periods.[9]

- **Thermal Stability:** TBBPA is stable at typical processing temperatures for polymers but begins to thermally degrade at temperatures exceeding 200-230°C.[4][10] This degradation is central to its flame retardant mechanism but also leads to the formation of potentially hazardous byproducts, including hydrogen bromide (HBr) and various brominated phenols. [10]
- **Acidity (pK_a):** With two phenolic hydroxyl groups, TBBPA acts as a weak acid. The pK_a values of 7.5 and 8.5 indicate that its ionization state is sensitive to the pH of the surrounding environment, which in turn affects its solubility, mobility, and bioavailability.[4][6]

Part 2: Major Derivatives of TBBPA

TBBPA serves as a chemical intermediate for the synthesis of other flame retardants and polymers.[4][5] These derivatives are formed by reacting the hydroxyl groups of TBBPA. The resulting modifications significantly alter the molecule's physical and chemical properties.





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Caption: Anaerobic biodegradation pathway of TBBPA to Bisphenol A (BPA).

Part 4: Standardized Experimental Protocols

Accurate quantification of TBBPA and its derivatives in complex matrices is essential for exposure assessment and environmental monitoring. The following protocols outline validated methodologies.

Protocol: Analysis of TBBPA in Sediment Samples

This protocol describes a robust method for the extraction, cleanup, and quantification of TBBPA in environmental solids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

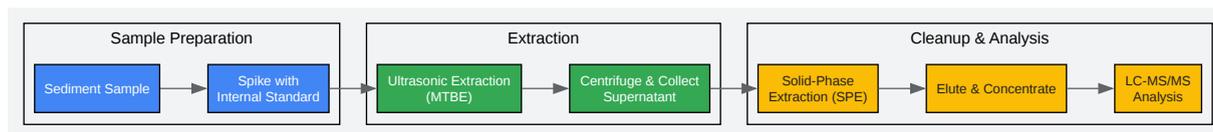
Causality and Self-Validation: Each step is designed to isolate the analyte from a complex matrix while ensuring high recovery and minimizing analytical interference. The use of an internal standard (e.g., $^{13}\text{C}_{12}$ -TBBPA) throughout the process is critical for self-validation, as it corrects for any analyte loss during sample preparation and for variations in instrument response.

Methodology:

- Sample Preparation:
 - Freeze-dry the sediment sample to a constant weight.
 - Sieve the sample through a 2 mm mesh to ensure homogeneity.
 - Accurately weigh approximately 2 g of the dried sediment into a centrifuge tube.
- Extraction:
 - Spike the sample with a known amount of $^{13}\text{C}_{12}$ -TBBPA internal standard.
 - Add 10 mL of methyl tert-butyl ether (MTBE). [8]The choice of MTBE is based on its proven efficiency in extracting TBBPA from solid matrices.
 - Vortex for 1 minute, then place in an ultrasonic bath for 20 minutes to disrupt the sample matrix and facilitate solvent penetration.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Carefully collect the supernatant (the solvent layer). Repeat the extraction process two more times, combining all supernatants.
- Cleanup (Solid-Phase Extraction - SPE):
 - Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
 - Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water. The HLB sorbent is chosen for its ability to retain a wide range of

compounds, including TBBPA.

- Load the sample extract onto the cartridge.
 - Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.
 - Elute the TBBPA and internal standard with 10 mL of acetone/hexane (1:1 v/v). [8] This solvent system effectively desorbs the analytes from the SPE sorbent.
 - Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.
- Quantification:
 - Analyze the final extract using LC-MS/MS operating in negative electrospray ionization (ESI-) mode.
 - Monitor specific precursor-to-product ion transitions for both native TBBPA and the $^{13}\text{C}_{12}$ -TBBPA internal standard for accurate and sensitive quantification.



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Caption: Workflow for the analysis of TBBPA in sediment samples.

Conclusion

Tetrabromobisphenol A and its derivatives possess a unique set of physical and chemical properties that define their industrial utility, environmental behavior, and toxicological relevance. Their low water solubility, high lipophilicity, and persistence contribute to their ubiquitous presence in the environment and biota. Understanding these core characteristics is paramount for developing effective risk assessment strategies, designing safer alternatives, and creating

robust analytical methods for their detection and monitoring. The protocols and data presented in this guide offer a foundational resource for scientists and professionals dedicated to addressing the challenges posed by these important yet environmentally significant compounds.

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